
Tert-butyl 2-(aminomethyl)-4-chlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a chlorophenyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) protecting group. The general synthetic route includes the following steps:
Protection of the amine group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Formation of the carbamate: The protected amine is then reacted with an appropriate isocyanate to form the carbamate linkage.
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-oxiranylmethyl)carbamate
- Tert-butyl N-(2-bromoethyl)carbamate
Uniqueness
Tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(aminomethyl)-4-chlorophenyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Clave InChI |
GZFCPTQUCUIKFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)
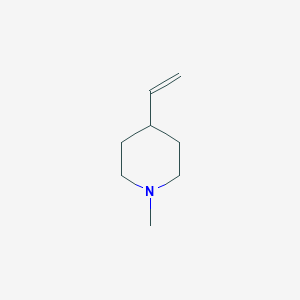
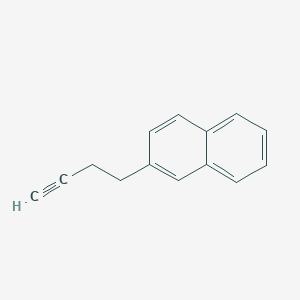
![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)
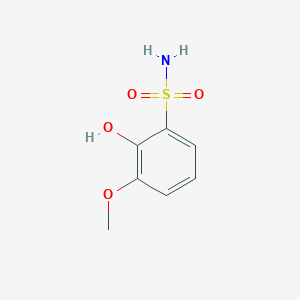
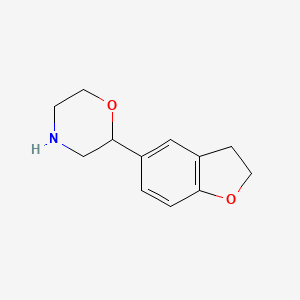


![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
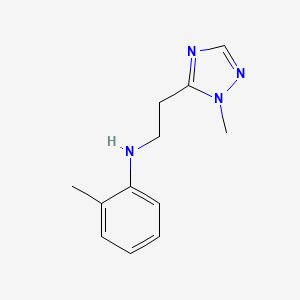
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
